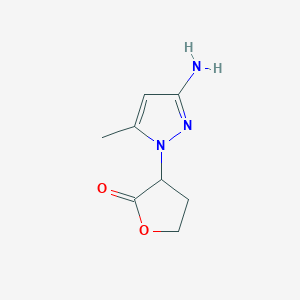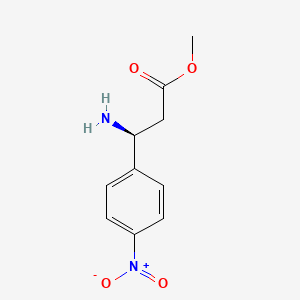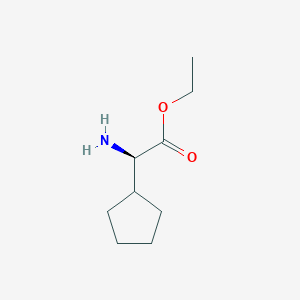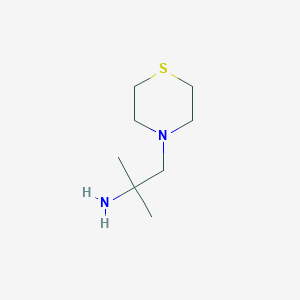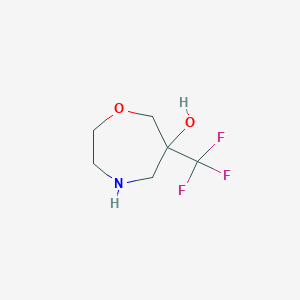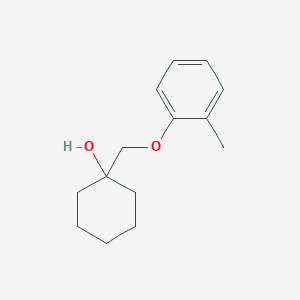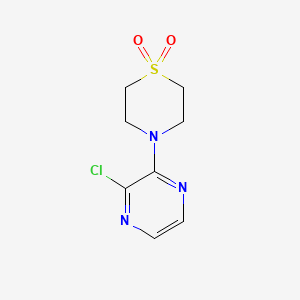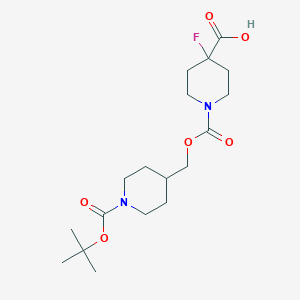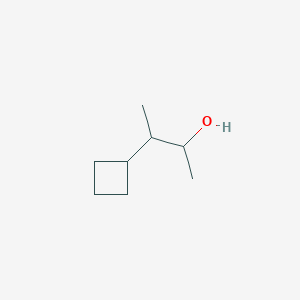
3-Cyclobutylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutylbutan-2-ol is an organic compound that features a cyclobutyl group attached to a butan-2-ol backbone. This compound is of interest due to its unique structural properties, which include a four-membered cyclobutane ring that introduces significant ring strain, making it a valuable subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylbutan-2-ol typically involves the [2+2] cycloaddition reaction, where two olefins are combined under photochemical conditions to form the cyclobutane ring . This reaction requires specific catalysts and conditions to ensure the desired regio- and stereoselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrogenation of cyclobutyl ketones or the reduction of cyclobutyl carboxylic acids using metal catalysts such as palladium or platinum under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclobutylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the alcohol group into a ketone or carboxylic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert ketones back to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
3-Cyclobutylbutan-2-ol has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Cyclobutylbutan-2-ol involves its interaction with various molecular targets, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to desired therapeutic effects. The exact pathways and molecular targets can vary widely based on the compound’s specific use and modifications .
Vergleich Mit ähnlichen Verbindungen
Cyclobutane: A simple four-membered ring hydrocarbon.
Cyclobutanol: A cyclobutane ring with a hydroxyl group.
Cyclobutylmethanol: A cyclobutane ring attached to a methanol group.
Comparison: 3-Cyclobutylbutan-2-ol is unique due to its combination of a cyclobutane ring with a butan-2-ol backbone, which introduces both ring strain and functional group versatility. This makes it more reactive and useful in various synthetic applications compared to simpler cyclobutane derivatives .
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
3-cyclobutylbutan-2-ol |
InChI |
InChI=1S/C8H16O/c1-6(7(2)9)8-4-3-5-8/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
QSXWYNOBQXKWPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


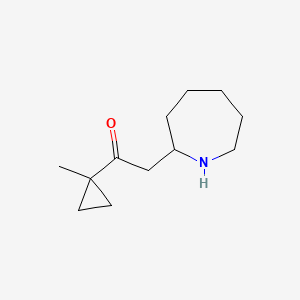

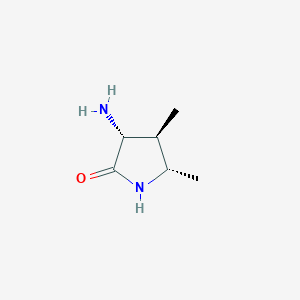
![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl L-alaninate methanesulfonate](/img/structure/B13330989.png)
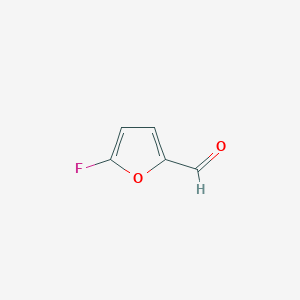
![2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13330994.png)
